

Application Note: Measuring Hepatocyte Uptake of 3-Sulfo-taurocholic Acid Disodium Salt

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Compound of Interest

Compound Name: 3-Sulfo-taurocholic Acid Disodium Salt
Cat. No.: B12369208

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Introduction

3-Sulfo-taurocholic Acid Disodium Salt (TCA-3S) is a sulfated, conjugated primary bile acid. The hepatic uptake of bile acids is a critical physiological process for maintaining bile flow and lipid homeostasis. This process is primarily mediated by transporters on the sinusoidal membrane of hepatocytes. Understanding the interaction of xenobiotics with these transporters is crucial in drug development to assess the potential for drug-drug interactions (DDIs) and drug-induced liver injury (DILI). The primary transporters responsible for the uptake of bile acids like TCA-3S from the blood into hepatocytes are the Na⁺-dependent taurocholate cotransporting polypeptide (NTCP, gene SLC10A1) and the Na⁺-independent organic anion transporting polypeptides (OATPs, particularly OATP1B1 and OATP1B3, genes SLCO1B1 and SLCO1B3).^{[1][2][3][4]} This document provides a detailed protocol for measuring the uptake of TCA-3S in cultured hepatocytes, a key assay for investigating the potential of a new chemical entity to inhibit these important hepatic uptake pathways.

Principle of the Assay

The in vitro hepatocyte uptake assay measures the rate at which a substrate is transported into cultured hepatocytes. This is typically achieved by incubating the cells with a labeled version of the substrate (e.g., radiolabeled or fluorescent) for a defined period. The uptake can be measured under initial rate conditions (short incubation times) to determine kinetic parameters

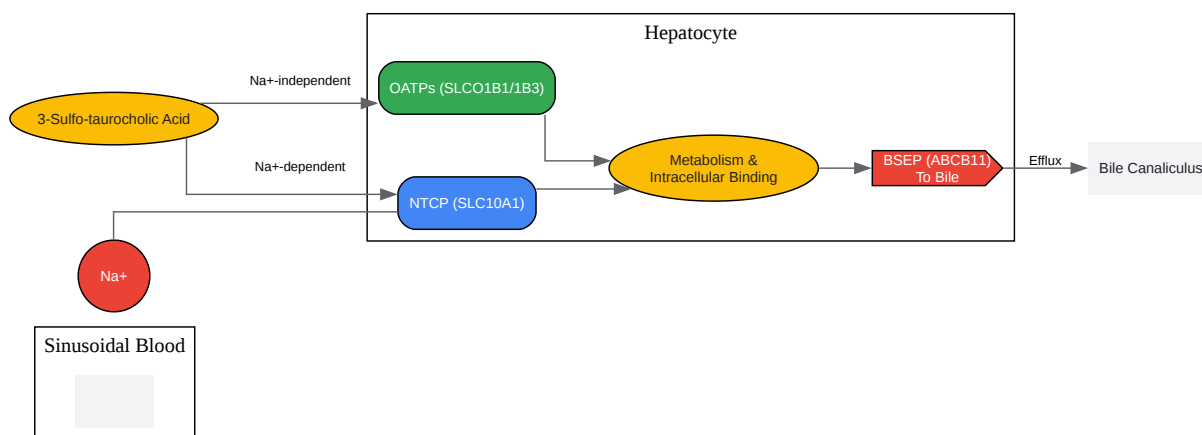
such as the Michaelis-Menten constant (K_m) and the maximum velocity (V_{max}). By including a known inhibitor or a test compound, the assay can be used to determine the inhibitory potential (e.g., IC_{50}) of the compound on specific transporters. The total uptake is a combination of active transport mediated by proteins like OATPs and NTCP and passive diffusion.^{[5][6]} To distinguish between these, experiments are often run at 37°C (allowing for active transport) and 4°C (where active transport is minimized), or in the presence and absence of sodium to differentiate between NTCP and OATP activity.^{[2][7]}

Key Hepatic Uptake Transporters

The uptake of bile acids into hepatocytes is a complex process involving multiple transporters that can be broadly categorized into two families:

- **Na⁺-Taurocholate Cotransporting Polypeptide (NTCP):** This transporter mediates the sodium-dependent uptake of conjugated bile acids.^{[1][2][7]} Its activity is electrogenic, meaning it transports more than one sodium ion for each molecule of taurocholate.^[7]
- **Organic Anion Transporting Polypeptides (OATPs):** This family of transporters, including OATP1B1 and OATP1B3 in humans, facilitates the Na⁺-independent uptake of a wide range of substrates, including bile acids, organic anions, and various drugs.^{[1][2]} OATP1B1 is particularly efficient in transporting sulfated bile acid derivatives.^[4]

These transporters can cycle between the plasma membrane and intracellular vesicles, a process that regulates their surface expression and overall uptake capacity.^[1]



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Caption: Hepatocyte uptake pathway for 3-Sulfo-taurocholic Acid.

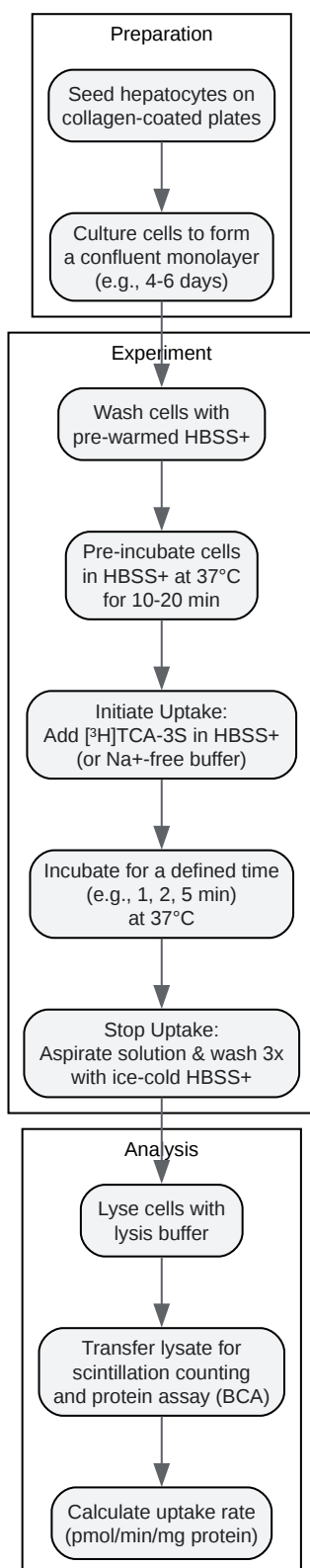
Experimental Protocol

This protocol describes a method for measuring the uptake of radiolabeled ($[^3\text{H}]$) 3-Sulfo-taurocholic Acid in sandwich-cultured human hepatocytes.

Materials and Reagents:

- Cryopreserved or fresh primary human hepatocytes
- Collagen-coated 24-well plates
- Cell culture medium (e.g., Williams' Medium E with supplements)
- Hanks' Balanced Salt Solution with Ca^{2+} and Mg^{2+} (HBSS+)[8]
- Hanks' Balanced Salt Solution without Ca^{2+} and Mg^{2+} , supplemented with EGTA (HBSS-)[8]

- Na⁺-free uptake buffer (e.g., HBSS with Na⁺ replaced by choline)[7][9]
- [³H]-3-Sulfo-taurocholic Acid
- Unlabeled **3-Sulfo-taurocholic Acid Disodium Salt**
- Cell lysis buffer (e.g., 0.1% SDS in NaOH)[8]
- Scintillation cocktail
- Bicinchoninic acid (BCA) protein assay kit
- Water bath or incubator (37°C)
- Ice bath
- Liquid scintillation counter
- Plate shaker



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References

- 1. Organic Anion Uptake by Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinusoidal (basolateral) bile salt uptake systems of hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species Differences in Hepatobiliary Disposition of Taurocholic Acid in Human and Rat Sandwich-Cultured Hepatocytes: Implications for Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Hepatocyte Transporters in Drug-Induced Liver Injury (DILI)—In Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uptake of taurocholic acid and cholic acid in isolated hepatocytes from rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Na⁺-Taurocholate Cotransporting Polypeptide Traffics with the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium-dependent taurocholate uptake by isolated rat hepatocytes occurs through an electrogenic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Culture Media for Bile Acid Transport Studies in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel bioluminescence-based method to investigate uptake of bile acids in living cells - PMC [pmc.ncbi.nlm.nih.gov]
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